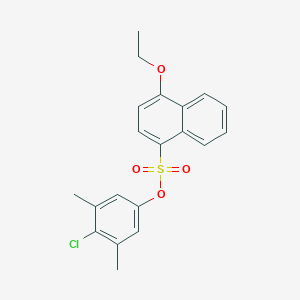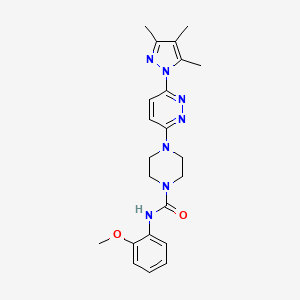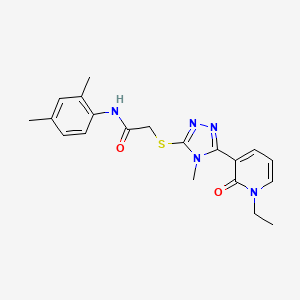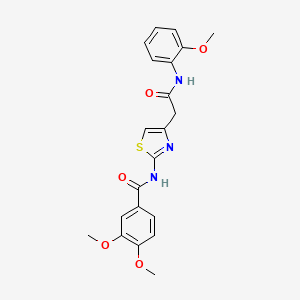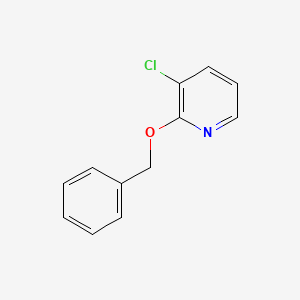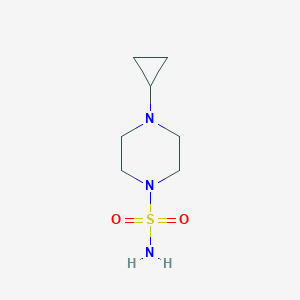
3-Methyloct-7-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloct-7-en-2-ol is a type of terpenoid alcohol that is commonly found in plants. It is a colorless liquid that has a pleasant odor and is used in various industries, including the fragrance and food industries. In recent years, there has been a growing interest in the scientific research of this compound due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
- Stereoselective Construction : 3-Methyloct-2-en-7-yn-1-ol derivatives are used in stereoselective constructions, such as the synthesis of 1-methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentanes. This process involves Ti(II)-mediated cyclization and Ru-catalyzed ring-closing metathesis (Ohkubo et al., 2006).
Acid and Base-Catalysed Reactions
- Proximity Effects in Catalysis : Studies show that compounds like 7-methylidenebicyclo[3.3.1]nonan-3-endo-ol, closely related to 3-Methyloct-7-en-2-ol, exhibit unique reactions under acid and base-catalyzed conditions due to proximity effects (Grob & Katayama, 1977).
Synthesis of α,β-Unsaturated Ketones
- Knoevenagel Reactions : 3-Oxobutanoic acid reacts with aliphatic aldehydes, including this compound, in the presence of pyridine to yield α,β-unsaturated methyl ketones. This methodology has been used in the synthesis of compounds found in marine sponges (Grayson & Tuite, 1986).
Microbial Volatile Organic Compounds (MVOC)
- Indoor Air Quality : this compound is investigated as a microbial volatile organic compound (MVOC) in indoor environments. Its presence is associated with mold status, although it does not qualify as a reliable indicator due to minor correlations with mold status (Schleibinger et al., 2008).
Catalyst and Process Design
- Alkyne Hydrogenations : Research on the hydrogenation of compounds like 2-methyl-3-butyn-2-ol, related to this compound, has provided insights into catalyst design and process optimization for industrial applications (Crespo-Quesada et al., 2012).
Conformational Studies
- Structural Analysis : The molecular structure of compounds similar to this compound is studied to understand conformational behavior, which is essential in designing pharmacologically active substances (Gálvez et al., 1985).
Enantioselective Synthesis
- Synthesis of Pheromones : this compound and its derivatives play a role in the synthesis of pheromones, such as those used in integrated pest management, highlighting its importance in sustainable agricultural practices (Brenna et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyloct-7-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h4,8-10H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLLSFYOWLPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3008411.png)
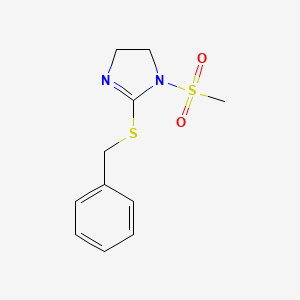
![2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3008414.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B3008415.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)
![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)
